molecular formula C12H18N2O7S B5127730 1-(Furan-2-ylmethyl)-4-methylsulfonylpiperazine;oxalic acid

1-(Furan-2-ylmethyl)-4-methylsulfonylpiperazine;oxalic acid

Cat. No.: B5127730
M. Wt: 334.35 g/mol
InChI Key: RIIQVSBRDJOQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-ylmethyl)-4-methylsulfonylpiperazine;oxalic acid is a compound that combines a furan ring with a piperazine ring, linked by a methylsulfonyl group, and further complexed with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-4-methylsulfonylpiperazine typically involves the reaction of furan derivatives with piperazine derivatives under specific conditions. One common method involves the use of furan-2-carbaldehyde, which reacts with 4-methylsulfonylpiperazine in the presence of a suitable catalyst . The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of biocatalysts and green chemistry principles is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-4-methylsulfonylpiperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various furan derivatives, tetrahydrofuran compounds, and substituted piperazines .

Scientific Research Applications

1-(Furan-2-ylmethyl)-4-methylsulfonylpiperazine;oxalic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-4-methylsulfonylpiperazine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The furan ring can interact with enzymes, disrupting their normal function, while the piperazine ring can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Furan-2-ylmethyl)-4-methylsulfonylpiperazine;oxalic acid is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both furan and piperazine rings allows for diverse applications in multiple fields, making it a versatile compound .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-methylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S.C2H2O4/c1-16(13,14)12-6-4-11(5-7-12)9-10-3-2-8-15-10;3-1(4)2(5)6/h2-3,8H,4-7,9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIQVSBRDJOQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC=CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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